Lipophilicity: Distinct Profile vs. Unsubstituted and Bromo Analogs
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid exhibits an intermediate lipophilicity (logP ≈ 1.36) that is markedly distinct from both its less lipophilic unsubstituted pyrazole analog (logP ≈ 0.19-0.31) and its more lipophilic 4-bromo substituted derivative (logP ≈ 2.13) [1]. This places the compound in a strategic logP window often associated with optimal membrane permeability while mitigating the risk of high lipophilicity-driven promiscuity and metabolic instability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | logP = 1.36 |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)butanoic acid: logP = 0.19-0.31; 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid: logP = 2.13 |
| Quantified Difference | Target compound is ~1.1-1.2 log units more lipophilic than unsubstituted analog and ~0.8 log units less lipophilic than 4-bromo analog. |
| Conditions | Computed logP values from ACD/Labs and ChemSrc databases. |
Why This Matters
Lipophilicity is a primary driver of ADME properties; selecting a compound with an intermediate logP can be a strategic choice to balance permeability and solubility, avoiding the promiscuity and toxicity risks of high-logP molecules.
- [1] ChemSpider. 4-(1H-Pyrazol-1-yl)butanoic acid. ACD/LogP: 0.19. View Source
